(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione
Description
The compound "(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione" features a piperazine core substituted with a 4-fluorophenyl group and a furan ring bearing a 3-nitrophenyl substituent, linked via a methanethione (C=S) moiety.
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-16-4-6-17(7-5-16)23-10-12-24(13-11-23)21(29)20-9-8-19(28-20)15-2-1-3-18(14-15)25(26)27/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVRNEDPEGIHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenylpiperazine with 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amino derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of a 3-nitrophenyl-furan and 4-fluorophenyl-piperazine moieties. Key comparisons with analogs include:
| Compound Name / ID | Substituents | Functional Group | Bioactivity (if available) | Key Properties | Reference |
|---|---|---|---|---|---|
| [5-(3-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | 3-chlorophenyl (furan), 4-fluorophenyl (piperazine) | Methanethione (C=S) | N/A (similar structure) | MW: 400.9 g/mol; XLogP3: 5.4; TPSA: 51.7 Ų | |
| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole | 4-chloro-2-nitrophenyl (furan), 4-fluorophenyl (thiazole) | Hydrazone | Antifungal (MIC = 250 µg/mL vs. C. utilis) | Higher lipophilicity (nitro + chloro substituents) | |
| 4-(4-aminophenyl)piperazin-1-ylmethanone | 4-aminophenyl (piperazine), unsubstituted furan | Methanone (C=O) | N/A | Reduced TPSA vs. thione analogs |
- Substituent Impact: 3-Nitrophenyl vs. This may improve receptor affinity in nitro-containing analogs . Methanethione (C=S) vs. This trade-off is critical for pharmacokinetics .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Bioactivity of Structural Relatives
Detailed Research Findings
- Synthetic Strategies : The target compound likely follows pathways similar to , involving nucleophilic substitution of fluorophenyl-piperazine with activated furan intermediates, followed by thione introduction via thiocarbonylation .
- Activity Gaps : While nitro-substituted furans in show moderate antifungal activity, the lack of direct data for the target compound necessitates further testing. The 3-nitrophenyl group may confer unique selectivity due to its meta-substitution pattern, differing from para-substituted analogs in .
- Toxicity Considerations : Thione-containing compounds (e.g., ZINC2383365 in ) often exhibit lower acute toxicity (e.g., IC₅₀ > 500 µg/mL in NIH/3T3 cells for some analogs), suggesting a favorable therapeutic index .
Biological Activity
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione is a thioketone derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- F = Fluorine
- N = Nitrogen
- O = Oxygen
- S = Sulfur
Anticancer Activity
Recent studies have indicated that compounds containing piperazine and furan moieties exhibit significant anticancer properties. The presence of the 4-fluorophenyl and 3-nitrophenyl groups in this compound may enhance its interaction with cellular targets involved in cancer proliferation.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth, including the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation, making them attractive targets for anticancer therapies.
Neuropharmacological Effects
The piperazine ring is known for its neuroactive properties, influencing neurotransmitter systems such as serotonin and dopamine.
- Serotonin Receptor Modulation : Compounds similar to this compound have been shown to act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in mood disorders.
Case Studies
-
Antitumor Activity in Cell Lines
- A study evaluated the cytotoxic effects of various thioketones on human cancer cell lines. The results demonstrated that this compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity.
-
Neuroprotective Effects
- In a rodent model of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced neuronal loss. Behavioral assays indicated enhanced memory retention, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 363.4 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (Cancer Cell Lines) | Low micromolar range |
| Neuroprotective Activity | Significant improvement in cognitive function |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
